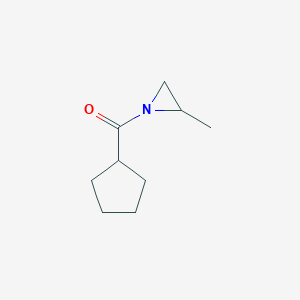
Dibenzyldiisopropylphosphoramidite
Vue d'ensemble
Description
Synthesis Analysis
Dibenzyldiisopropylphosphoramidite and similar compounds have been synthesized for use in various chemical reactions. For instance, they have shown high reactivity as reagents for the 'phosphite-triester' phosphorylation of protected serine derivatives and peptides, providing an efficient pathway for modifying peptides with phosphate groups (Perich & Johns, 1988).
Molecular Structure Analysis
Research into the molecular structure of dibenzyldiisopropylphosphoramidite-related compounds has focused on their utility in synthesizing complex molecular structures, such as glycosyl phosphates and nucleotides. These studies highlight the compound's versatility and efficiency as a phosphitylating agent (Sim, Kondo, & Wong, 1993).
Chemical Reactions and Properties
Dibenzyldiisopropylphosphoramidite is notably effective in the synthesis of phosphorothioate analogues of oligonucleotides, serving as a key reagent in the solid-phase synthesis of these compounds (Rao, Reese, & Zhao, 1992). Additionally, its use in synthesizing dibenzyl glycosyl phosphites demonstrates its role in forming glycosyl phosphates and nucleotides, essential for the synthesis of sugar nucleotides and glycosides (Sim, Kondo, & Wong, 1993).
Physical Properties Analysis
The physical properties of dibenzyldiisopropylphosphoramidite and its derivatives, such as solubility and stability, are crucial for its application in synthesis reactions. These properties are tailored to facilitate its role in the efficient phosphorylation of compounds and the preparation of alkyl dibenzyl phosphates (Perich & Johns, 1987).
Chemical Properties Analysis
The chemical versatility of dibenzyldiisopropylphosphoramidite is evident in its application across a range of synthesis reactions. Its effectiveness in the phosphorylation of partially protected inositols, leading to the near-quantitative yields of inositol phosphates, underscores its reactivity and utility in synthesizing complex organic molecules (Yu & Fraser-Reid, 1988).
Applications De Recherche Scientifique
Phosphorylation of Serine Derivatives and Peptides
Dibenzyldiisopropylphosphoramidite is effective in the phosphorylation of protected serine derivatives and peptides, yielding high-quality O-phosphoseryl tripeptides (Perich & Johns, 1990).
Synthesis of Phosphorothioate Analogues of Oligonucleotides
It plays a crucial role in the rapid and efficient synthesis of phosphorothioate analogues of oligodeoxyribonucleotides from phosphoramidite building blocks (Rao, Reese, & Zhao, 1992).
Efficient Phosphorylation in Peptide Synthesis
The compound is highly reactive and efficient for the phosphorylation of serine-containing peptides and resin-bound protected serine-containing peptides (Perich & Johns, 1988).
Myo-Inositol Phosphate Synthesis
It is effective in phosphorylating partially protected inositols, leading to near quantitative myo-inositol phosphates without the need for tedious ion exchange chromatography (Yu & Fraser-Reid, 1988).
Conversion of Alcohols into Dibenzyl Phosphorotriesters
Dibenzyldiisopropylphosphoramidite has been used in a new, convenient, and efficient procedure for converting alcohols into their dibenzyl phosphorotriesters (Perich & Johns, 1987).
Synthesis of Phosphopeptides
The compound is utilized in a modified method for the synthesis of Ser(P)-containing peptides, offering greater stability and efficiency compared to other groups (Perich & Johns, 1991).
Other Applications
Additional research has explored its use in the synthesis of glycosyl phosphites and phosphates for sugar nucleotides and glycosides (Sim, Kondo, & Wong, 1993).
Safety and Hazards
Mécanisme D'action
Target of Action
Dibenzyl diisopropylphosphoramidite (also known as Dibenzyldiisopropylphosphoramidite or Bis(benzyloxy)(diisopropylamino)phosphine) is primarily used as a catalyst or ligand in organic synthesis reactions . It plays a crucial role in metal-catalyzed cyclization reactions, coupling reactions, and hydrogenation reactions .
Mode of Action
As a catalyst, Dibenzyl diisopropylphosphoramidite facilitates the reaction process by lowering the activation energy, thereby increasing the rate of the reaction. It interacts with the reactants to form an activated complex, which can easily convert to products. After the reaction, the catalyst is regenerated .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those related to the synthesis of phosphopeptides . It is also used in the synthesis of a guanosine diphosphate (GDP) analog, SML-8-73-1 .
Pharmacokinetics
It is soluble in organic solvents such as alcohol and ether , which suggests that it could potentially be absorbed and distributed in biological systems if used in that context.
Result of Action
The primary result of Dibenzyl diisopropylphosphoramidite’s action is the facilitation of chemical reactions, leading to the formation of desired products. For instance, it can aid in the synthesis of phosphopeptides .
Action Environment
The action of Dibenzyl diisopropylphosphoramidite can be influenced by environmental factors such as temperature and the presence of other chemicals. It should be stored in a sealed container and kept away from high temperatures, fire sources, and oxidizing agents for safety and stability .
Propriétés
IUPAC Name |
N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPWLBTUUNFQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148584 | |
| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl N,N-diisopropylphosphoramidite | |
CAS RN |
108549-23-1 | |
| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108549231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl N,N-Diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is bis(benzyloxy)(diisopropylamino)phosphine used in synthesizing biologically relevant molecules?
A1: Bis(benzyloxy)(diisopropylamino)phosphine serves as a phosphitylating agent to introduce phosphate groups into complex molecules like inositol phosphates and adenophostin A. This process involves reacting the target molecule containing free hydroxyl groups with the phosphine reagent, followed by oxidation to form the desired phosphate esters [, ]. For instance, in the synthesis of myo-inositol 1,3,4-trisphosphate, a crucial signaling molecule, 2,4,5-tri-O-benzyl-myo-inositol is treated with bis(benzyloxy)(diisopropylamino)phosphine to yield the fully protected trisphosphite triester, which is then oxidized to obtain the desired trisphosphate [].
Q2: Can you provide an example of a specific chemical reaction where bis(benzyloxy)(diisopropylamino)phosphine plays a crucial role?
A2: In the synthesis of adenophostin A and its analogues, bis(benzyloxy)(diisopropylamino)phosphine is crucial for introducing the trisphosphate group onto the sugar moiety []. After coupling a protected adenosine derivative with the desired sugar, the resulting triol is phosphitylated using bis(benzyloxy)(diisopropylamino)phosphine in the presence of imidazolium triflate. Subsequent oxidation and deprotection steps then yield the final adenophostin A analogues with the desired phosphate groups.
Q3: Are there alternative reagents to bis(benzyloxy)(diisopropylamino)phosphine for introducing phosphate groups? What are the advantages of using bis(benzyloxy)(diisopropylamino)phosphine?
A3: While other phosphitylating reagents exist, bis(benzyloxy)(diisopropylamino)phosphine offers several advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















